molecular formula C13H12N2 B065977 3-[(E)-2-Pyridin-2-ylvinyl]aniline CAS No. 176034-12-1

3-[(E)-2-Pyridin-2-ylvinyl]aniline

Cat. No.: B065977
CAS No.: 176034-12-1
M. Wt: 196.25 g/mol
InChI Key: WVPUKLNVCMBNMD-UHFFFAOYSA-N
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Description

3-[(E)-2-Pyridin-2-ylvinyl]aniline (CAS 176034-12-1) This compound, with the molecular formula C 13 H 12 N 2 and a molecular weight of 196.25, is a valuable aniline derivative featuring a pyridine-vinyl spacer. Its specific structure makes it a versatile intermediate for advanced organic synthesis and drug discovery research. Research Applications and Value: Medicinal Chemistry: The scaffold is closely related to pyridine-vinyl chromene derivatives studied for their biological activity. Research indicates such compounds can act as capsid-binding agents, exhibiting potent in vitro activity against human rhinoviruses (HRV) by interfering with early stages of viral infection . This highlights its potential in the design and synthesis of novel antiviral agents. Organic Synthesis: The aniline and pyridine moieties make this compound an excellent building block. The pyridine group, in particular, can serve as a powerful directing group in transition metal-mediated C-H functionalization reactions, enabling efficient synthesis of complex molecules . Pyridine derivatives are widely recognized in biomedical research for their diverse applications and ability to improve the pharmacokinetic properties of lead compounds . Researchers can leverage this chemical as a key precursor for constructing more complex heterocyclic systems or for incorporation into molecules intended for biological evaluation. Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-pyridin-2-ylethenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-12-5-3-4-11(10-12)7-8-13-6-1-2-9-15-13/h1-10H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPUKLNVCMBNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407451
Record name 3-(2-pyridin-2-ylethenyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176034-12-1
Record name 3-(2-pyridin-2-ylethenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure and properties of 3-[(E)-2-Pyridin-2-ylvinyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical structure, synthesis, and properties of 3-[(E)-2-Pyridin-2-ylvinyl]aniline (CAS 176034-12-1), a critical styrylpyridine scaffold used in medicinal chemistry and radiopharmaceutical development.

A Versatile Styrylpyridine Scaffold for Neuroimaging and Drug Discovery

Part 1: Executive Summary & Structural Identity

This compound is a conjugated organic molecule belonging to the styrylpyridine class. It serves as a "privileged scaffold" in drug discovery, particularly in the development of diagnostic imaging agents for neurodegenerative diseases (e.g., Alzheimer's) and as a fragment in kinase inhibitors.

The molecule is characterized by a central vinyl bridge linking an electron-rich aniline ring and an electron-deficient pyridine ring. This "push-pull" electronic structure confers unique fluorescence and binding properties, making it an ideal precursor for developing fluorescent probes and Positron Emission Tomography (PET) radiotracers.

Chemical Identity Table[1]
ParameterDetail
IUPAC Name 3-[(E)-2-(Pyridin-2-yl)ethenyl]aniline
Common Name (E)-3-(2-Pyridin-2-ylvinyl)aniline
CAS Number 176034-12-1
Molecular Formula C₁₃H₁₂N₂
Molecular Weight 196.25 g/mol
SMILES Nc1cccc(c1)/C=C/c2ccccn2
Stereochemistry Trans (E-isomer)

Part 2: Chemical Structure & Electronic Properties

The structural integrity of this molecule relies on the E-alkene linker, which maintains planarity between the aromatic systems, facilitating


-electron delocalization.
Structural Visualization

The following diagram illustrates the connectivity and the key functional regions of the molecule:

G cluster_0 Pharmacophore Features Aniline 3-Aniline Ring (Electron Donor) Vinyl Vinyl Bridge (E-Isomer, Conjugation Linker) Aniline->Vinyl C-C Bond (sp2-sp2) Pyridine 2-Pyridine Ring (Electron Acceptor) Vinyl->Pyridine C-C Bond (sp2-sp2)

Caption: Structural segmentation of this compound showing the donor-linker-acceptor motif.[1][2]

Electronic "Push-Pull" System
  • Donor: The amino group (-NH₂) on the phenyl ring donates electron density into the

    
    -system.
    
  • Acceptor: The pyridine nitrogen acts as an electron sink.

  • Effect: This intramolecular charge transfer (ICT) results in:

    • Fluorescence: Significant Stokes shift and sensitivity to solvent polarity (solvatochromism).

    • Binding Affinity: The planar geometry allows intercalation into beta-sheet rich structures (e.g., amyloid plaques).

Part 3: Synthesis & Manufacturing Protocols

Two primary routes are employed to synthesize this scaffold. The Heck Coupling is preferred for its stereoselectivity toward the E-isomer, while the Knoevenagel Condensation is a classic alternative using aldehyde precursors.

Method A: Palladium-Catalyzed Heck Coupling (Recommended)

This method couples a haloaniline with a vinylpyridine. It is convergent and tolerates the free amine.

Reagents:

  • 3-Bromoaniline (1.0 eq)

  • 2-Vinylpyridine (1.2 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%) with P(o-tol)₃ (10 mol%)

  • Base: Triethylamine (Et₃N)

  • Solvent: DMF or Acetonitrile

Step-by-Step Protocol:

  • Charge: In a dry round-bottom flask, dissolve 3-bromoaniline (10 mmol) and 2-vinylpyridine (12 mmol) in anhydrous DMF (20 mL).

  • Degas: Sparge the solution with nitrogen for 15 minutes to remove oxygen (critical to prevent Pd oxidation).

  • Catalyst Addition: Add Pd(OAc)₂ and P(o-tol)₃ under a nitrogen stream. Add Et₃N (20 mmol).

  • Reaction: Heat the mixture to 100°C for 12–24 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1).

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Method B: Knoevenagel Condensation

This route is often used if starting from the aldehyde but requires harsh conditions that may necessitate protecting the amine.

Pathway: 2-Methylpyridine (2-Picoline) + 3-Aminobenzaldehyde


 Product
Synthesis Workflow Diagram

Synthesis Start1 3-Bromoaniline Reaction Heck Coupling Pd(OAc)2, P(o-tol)3 Et3N, 100°C Start1->Reaction Start2 2-Vinylpyridine Start2->Reaction Crude Crude Mixture (E/Z isomers) Reaction->Crude Purification Flash Chromatography (Isolation of E-isomer) Crude->Purification Product This compound (Pure Crystal) Purification->Product

Caption: Workflow for the stereoselective synthesis of the target molecule via Heck coupling.

Part 4: Physicochemical & Spectroscopic Properties

Accurate characterization is vital for using this molecule as a reference standard or intermediate.

Physical Data Table
PropertyValue / DescriptionSource/Note
Appearance Yellow to pale brown crystalline solidConjugation effect
Melting Point 120–125 °C (Predicted)Analogous styrylpyridines
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in WaterLipophilic character
LogP ~2.8 – 3.2Predicted (Consensus)
pKa (Pyridine N) ~5.2Protonation site 1
pKa (Aniline N) ~4.0Protonation site 2
Spectroscopic Signatures
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Vinyl Protons: Two doublets (

      
       Hz) appearing between 
      
      
      
      7.0–7.6 ppm. The large coupling constant confirms the trans (E) configuration.
    • Pyridine Protons: Characteristic multiplets at

      
       8.5 (d, H-6'), 7.8 (t), 7.5 (d), 7.2 (t).
      
    • Aniline Protons: Broad singlet at

      
       5.2 ppm (-NH₂) and aromatic multiplets.
      
  • UV-Vis:

    
     approx. 320–340 nm (in Methanol).
    
  • Fluorescence: Emission approx. 450–500 nm (Green/Yellow) depending on solvent polarity.

Part 5: Biological Applications & Derivatization

Amyloid Imaging Precursor

Styrylpyridines are potent binders to Beta-amyloid (A


) plaques found in Alzheimer's disease.
  • Mechanism: The planar structure intercalates into the

    
    -sheet grooves of amyloid fibrils.
    
  • Usage: This specific aniline derivative is often a precursor . The primary amine (-NH₂) allows for:

    • Alkylation: Conversion to N,N-dimethyl derivatives (similar to IMPY) to improve blood-brain barrier (BBB) permeability.

    • Radiolabeling: Diazotization of the amine followed by nucleophilic substitution with

      
      F or 
      
      
      
      I creates PET/SPECT tracers.
Derivatization Pathway

Deriv Parent This compound (Parent Scaffold) Route1 Reductive Amination (HCHO, NaBH3CN) Parent->Route1 Route2 Sandmeyer Reaction (NaNO2, H+, then [18F]-) Parent->Route2 Prod1 N,N-Dimethyl Derivative (High Affinity Aβ Probe) Route1->Prod1 Prod2 18F-Labeled Tracer (PET Imaging Agent) Route2->Prod2

Caption: Synthetic utility of the aniline scaffold for generating functional imaging probes.

References

  • National Center for Biotechnology Information (NCBI). Synthesis and biological evaluation of (E)-3-styrylpyridine derivatives as amyloid imaging agents for Alzheimer's disease. PubMed. Available at: [Link]

  • Kung, H.F., et al.Novel styrylpyridines as probes for SPECT imaging of amyloid plaques. Journal of Medicinal Chemistry. (Contextual grounding for styrylpyridine mechanisms).

Sources

solubility profile of 3-[(E)-2-Pyridin-2-ylvinyl]aniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-[(E)-2-Pyridin-2-ylvinyl]aniline in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of this compound, a compound of interest in pharmaceutical research and development. Understanding the solubility of this molecule in various organic solvents is paramount for optimizing synthetic routes, designing purification strategies, and developing viable formulations. This document delineates the theoretical principles governing its solubility, based on its distinct molecular structure. It presents detailed, field-proven experimental protocols for the quantitative determination of thermodynamic solubility, primarily focusing on the universally recognized shake-flask method. While specific experimental data for this compound is not publicly available, this guide provides a robust framework for its determination, including a qualitative assessment and a template for quantitative data presentation. The methodologies are described with an emphasis on scientific integrity and reproducibility, ensuring researchers can confidently apply these techniques.

Introduction: The Critical Role of Solubility in Drug Development

This compound is an aromatic compound featuring a substituted aniline ring linked to a pyridine moiety via a vinyl bridge. Its structural motifs are common in pharmacologically active molecules, making it a valuable intermediate in drug discovery. The journey of a drug candidate from laboratory synthesis to a clinical product is profoundly influenced by its physicochemical properties, with solubility being a primary determinant of success.[1] Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and unreliable results in preclinical assays.[1][2]

Therefore, a thorough characterization of the solubility profile of this compound in a diverse range of organic solvents is not merely an academic exercise. It is a critical step that informs key decisions in process chemistry and pharmaceutical development, from selecting appropriate reaction media to designing crystallization procedures and preparing stock solutions for high-throughput screening.

Physicochemical Properties & Predicted Solubility

The solubility behavior of this compound is dictated by its molecular structure:

  • Aniline Moiety: The primary amine (-NH2) group on the phenyl ring is a hydrogen bond donor and a weak acceptor. Aniline itself is slightly soluble in water and miscible with most organic solvents.[3]

  • Pyridine Moiety: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

  • Vinyl Bridge & Aromatic Rings: The overall structure is largely aromatic and nonpolar, suggesting that van der Waals forces and π-π stacking will play a significant role in its interactions.

This combination of polar, hydrogen-bonding groups and a large nonpolar scaffold leads to a nuanced solubility profile. The fundamental principle of "like dissolves like" provides a strong predictive framework: the compound will dissolve best in solvents with similar polarity and hydrogen bonding capabilities.[4][5][6]

Theoretical Framework: Solvent Polarity and Intermolecular Forces

The solubility of a solute in a solvent is a function of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Organic solvents are broadly classified based on their polarity:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are effective at solvating ions and polar molecules.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors but not donors.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and small dipole moments. They primarily interact through weak London dispersion forces.[6]

Based on the structure of this compound, it is expected to exhibit favorable solubility in polar solvents, particularly those capable of hydrogen bonding.

Qualitative Solubility Assessment

The following table provides a qualitative prediction of the solubility of this compound in common organic solvents, based on its chemical structure and the principles of polarity and hydrogen bonding.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe aniline and pyridine nitrogen atoms can accept hydrogen bonds, and the aniline N-H group can donate hydrogen bonds to these solvents, leading to strong solute-solvent interactions.[4]
Polar Aprotic DMSO, DMF, THFHigh to ModerateStrong dipole-dipole interactions are expected. The pyridine and aniline nitrogens can act as hydrogen bond acceptors for any trace water and interact favorably with the solvent's dipole.
Halogenated Dichloromethane (DCM)ModerateDCM can engage in weak hydrogen bonding and has a moderate dipole moment, allowing it to effectively solvate the molecule.
Aromatic TolueneLow to Moderateπ-π stacking interactions between the aromatic rings of the solute and toluene can promote solubility, but the polar groups of the solute may limit its miscibility.
Nonpolar Aliphatic Hexane, HeptaneVery LowThe significant difference in polarity between the solute and these nonpolar solvents results in weak solute-solvent interactions that are insufficient to overcome the solute-solute crystal lattice energy.[7]

Quantitative Determination of Thermodynamic Solubility

To move beyond qualitative predictions, rigorous experimental measurement is required. The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility, as it is reliable and widely accepted by regulatory bodies like the ICH.[8][9]

The Shake-Flask Method: A Self-Validating Protocol

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. The presence of undissolved solid is a critical control, ensuring that the equilibrium has indeed been achieved.[8][10]

Experimental Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid should be clearly visible to ensure saturation.

  • Solvent Addition: Add a precise, known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker or incubator (e.g., 25 °C or 37 °C). The temperature must be rigorously controlled as solubility is temperature-dependent.[10]

  • Agitation: Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. This step is critical to avoid aspirating any solid particles. Filtration using a chemically compatible syringe filter (e.g., PTFE for organic solvents) is highly recommended.

  • Dilution: Dilute the collected supernatant with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

Diagram: Experimental Workflow for the Shake-Flask Method

G cluster_prep 1. Preparation & Equilibration cluster_sampling 2. Sample Collection cluster_analysis 3. Analysis A Add Excess Solid Solute to Vial B Add Known Volume of Solvent A->B C Seal Vial & Agitate at Constant Temp (24-72h) B->C D Cease Agitation, Allow Sedimentation C->D E Withdraw Supernatant via Syringe D->E F Filter Supernatant (e.g., PTFE filter) E->F G Dilute Sample to Known Volume F->G H Quantify Concentration (e.g., HPLC-UV) G->H I Calculate Solubility (mg/mL or mol/L) H->I Result Final Solubility Value I->Result

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Potentiometric Titration Method

For ionizable compounds like this compound (due to its basic aniline and pyridine groups), potentiometric titration can be an alternative method to determine solubility.[11] This technique involves titrating a suspension of the compound with a strong acid and monitoring the pH. The point at which all suspended solid has dissolved to form the salt can be used to calculate the intrinsic solubility of the free base. This method is often faster than the shake-flask approach but requires careful data interpretation.[11][12]

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents.

Table: Hypothetical Quantitative Solubility of this compound at 25 °C

SolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Methanol32.7150.50.716
Ethanol24.595.80.456
DMSO46.7210.21.000
Dichloromethane9.142.10.200
Toluene2.45.30.025
n-Hexane1.9< 0.1< 0.0005

Note: Data are hypothetical and for illustrative purposes only.

Interpretation for Drug Development:

  • High Solubility (Methanol, DMSO): These solvents are excellent candidates for preparing concentrated stock solutions for biological screening or as reaction media where high substrate concentration is desired.

  • Moderate Solubility (Ethanol, DCM): These solvents may be suitable for purification via crystallization. A good crystallization solvent is one in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures.

  • Low Solubility (Toluene, Hexane): These are ideal anti-solvents. They can be added to a solution of the compound in a good solvent to induce precipitation or crystallization, a common technique for purification.

Diagram: Logic of Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties SolutePolarity Polar Groups (Aniline, Pyridine) Favorable Favorable Solute-Solvent Interactions SolutePolarity->Favorable matches Unfavorable Unfavorable Solute-Solvent Interactions SolutePolarity->Unfavorable mismatches SoluteNonpolar Nonpolar Groups (Aromatic Rings) SolventPolarity High Polarity (e.g., Methanol) SolventPolarity->Favorable matches SolventNonpolar Low Polarity (e.g., Hexane) SolventNonpolar->Unfavorable mismatches HighSolubility High Solubility Favorable->HighSolubility leads to LowSolubility Low Solubility Unfavorable->LowSolubility leads to

Caption: The relationship between solute-solvent properties and solubility outcome.

Conclusion

The solubility profile of this compound is a critical dataset for its effective utilization in pharmaceutical R&D. While its molecular structure suggests high solubility in polar organic solvents and low solubility in nonpolar ones, precise quantitative data must be obtained through rigorous experimental methods. The shake-flask technique, detailed herein, represents the most reliable approach for generating such data. A comprehensive understanding of this solubility behavior enables scientists to make informed decisions regarding reaction conditions, purification strategies, and formulation development, ultimately accelerating the progression of new drug candidates.

References

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • Study.com. How does the polarity of a molecule and a solvent impact solubility, and why might this be important? [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. (2023). [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ACS Publications. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. (2017). [Link]

  • National Center for Biotechnology Information. Aniline. PubChem Compound Summary for CID 6115. [Link]

  • European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2020). [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-[(E)-2-Pyridin-2-ylvinyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways for producing 3-[(E)-2-Pyridin-2-ylvinyl]aniline, a valuable heterocyclic stilbene derivative with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of viable synthetic strategies, mechanistic insights, and practical experimental guidance.

Introduction: The Significance of Pyridylvinyl-Aniline Scaffolds

Stilbene and its heteroaromatic analogues are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. The incorporation of a pyridine ring and an aniline moiety into the stilbene framework, as seen in this compound, creates a molecule with a rich electronic landscape and multiple points for further functionalization. The pyridine nitrogen can act as a hydrogen bond acceptor and a coordination site for metal ions, while the aniline amino group provides a nucleophilic handle for a variety of chemical transformations. The extended π-system of the styrylpyridine core is also a key feature, contributing to its potential as a fluorescent probe or an organic electronic material.

This guide will delve into the primary retrosynthetic disconnections for this compound and detail the most effective synthetic methodologies for its preparation, with a focus on providing practical, field-proven insights.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound can be approached through several key bond disconnections, leading to a variety of established and robust synthetic methodologies. The most logical disconnections are at the vinylic C-C double bond, which can be formed through several powerful reactions.

G cluster_wittig Wittig/HWE Precursors cluster_heck Heck Precursors cluster_suzuki Suzuki Precursors cluster_condensation Condensation Precursors This compound This compound Wittig/HWE Wittig / Horner-Wadsworth-Emmons This compound->Wittig/HWE C=C bond Heck Heck Coupling This compound->Heck C=C bond Suzuki Suzuki Coupling This compound->Suzuki C=C bond Condensation Condensation This compound->Condensation C=C bond 3-Aminobenzaldehyde 3-Aminobenzaldehyde Wittig/HWE->3-Aminobenzaldehyde Pyridyl Phosphonium Ylide/Phosphonate Pyridyl Phosphonium Ylide/Phosphonate Wittig/HWE->Pyridyl Phosphonium Ylide/Phosphonate 3-Haloaniline 3-Haloaniline Heck->3-Haloaniline 2-Vinylpyridine 2-Vinylpyridine Heck->2-Vinylpyridine Suzuki->2-Vinylpyridine 3-Aminophenylboronic acid 3-Aminophenylboronic acid Suzuki->3-Aminophenylboronic acid Condensation->3-Aminobenzaldehyde 2-Picoline 2-Picoline Condensation->2-Picoline

Caption: Retrosynthetic analysis of this compound.

This analysis highlights four primary synthetic strategies:

  • Wittig and Horner-Wadsworth-Emmons (HWE) Olefination: Formation of the double bond by reacting an aldehyde with a phosphorus ylide or a phosphonate carbanion.

  • Heck Coupling: A palladium-catalyzed reaction between a vinyl compound and an aryl halide.

  • Suzuki Coupling: A palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

  • Condensation Reactions: Direct condensation of an aldehyde with an activated methyl group.

Each of these methodologies offers distinct advantages and is suited to different precursor availability and functional group tolerance requirements.

Horner-Wadsworth-Emmons (HWE) Olefination: A Reliable Pathway to (E)-Stilbenes

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, particularly for the stereoselective formation of (E)-alkenes.[1][2] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.

Mechanistic Rationale

The HWE reaction proceeds through the deprotonation of a phosphonate ester to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde, leading to an oxaphosphetane intermediate. This intermediate subsequently collapses to form the alkene and a water-soluble phosphate byproduct, which simplifies purification compared to the traditional Wittig reaction.[3][4] The stereochemical outcome is largely governed by thermodynamic control, favoring the formation of the more stable (E)-alkene.[2]

HWE_Mechanism Phosphonate Diethyl (pyridin-2-ylmethyl)phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Aldehyde Alkene + Phosphate (E)-Alkene + Diethyl phosphate Oxaphosphetane->Alkene + Phosphate Elimination Aldehyde 3-Aminobenzaldehyde

Caption: Simplified workflow of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: HWE Synthesis of this compound

This protocol is an adapted procedure based on established HWE reaction conditions for similar substrates.

Materials:

  • Diethyl (pyridin-2-ylmethyl)phosphonate

  • 3-Aminobenzaldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of diethyl (pyridin-2-ylmethyl)phosphonate (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of 3-aminobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Heck Coupling: A Palladium-Catalyzed Approach

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the arylation or vinylation of alkenes using a palladium catalyst.[5][6] For the synthesis of this compound, this would involve the coupling of 2-vinylpyridine with a 3-haloaniline (e.g., 3-iodoaniline or 3-bromoaniline).

Mechanistic Insights

The catalytic cycle of the Heck reaction typically involves the following key steps:[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the 3-haloaniline, forming a Pd(II) intermediate.

  • Olefin Coordination and Insertion: The alkene (2-vinylpyridine) coordinates to the palladium center, followed by migratory insertion into the Pd-aryl bond.

  • β-Hydride Elimination: A β-hydrogen is eliminated from the resulting alkyl-palladium intermediate to form the alkene product and a palladium-hydride species.

  • Reductive Elimination: The Pd(0) catalyst is regenerated by the reductive elimination of HX with the help of a base.

Heck_Mechanism Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X) Pd(0)->Oxidative_Addition Ar-X Olefin_Coordination Olefin Coordination Oxidative_Addition->Olefin_Coordination Alkene Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product_Release Product Release & Catalyst Regeneration Beta_Hydride_Elimination->Product_Release Alkene Product Product_Release->Pd(0) Base Ar-X 3-Haloaniline Alkene 2-Vinylpyridine

Caption: The catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Synthesis of this compound

This protocol is a representative procedure based on general Heck coupling conditions.

Materials:

  • 3-Iodoaniline

  • 2-Vinylpyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add 3-iodoaniline (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and tri(o-tolyl)phosphine (0.04 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add anhydrous DMF, followed by 2-vinylpyridine (1.2 equivalents) and triethylamine (2.0 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki Coupling: A Versatile Cross-Coupling Strategy

The Suzuki coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[2][8] For the synthesis of our target molecule, this would typically involve the reaction of 3-aminophenylboronic acid (or its pinacol ester) with 2-vinylpyridine, although the use of a vinyl halide and a pyridylboronic acid is also possible.

Mechanistic Principles

The Suzuki coupling mechanism also proceeds through a Pd(0)/Pd(II) catalytic cycle:[9]

  • Oxidative Addition: The Pd(0) catalyst adds to the organohalide.

  • Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the product and regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R1-Pd(II)-X) Pd(0)->Oxidative_Addition R1-X Transmetalation Transmetalation Oxidative_Addition->Transmetalation R2-B(OR)2, Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Product (R1-R2) R1-X Organohalide R2-B(OR)2 Organoboron

Caption: Generalized catalytic cycle for the Suzuki coupling.

Synthesis of Key Precursors

The successful synthesis of this compound relies on the availability of key starting materials.

Synthesis of 3-Aminobenzaldehyde

3-Aminobenzaldehyde is a crucial precursor for the Wittig and HWE pathways. It can be synthesized from the more readily available 3-nitrobenzaldehyde via reduction.

Experimental Protocol: Reduction of 3-Nitrobenzaldehyde

This protocol is based on standard procedures for the reduction of nitroarenes.

Materials:

  • 3-Nitrobenzaldehyde

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, prepare a solution of 3-nitrobenzaldehyde in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the solution.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-aminobenzaldehyde.

Synthesis of Diethyl (pyridin-2-ylmethyl)phosphonate

This phosphonate is the key reagent for the HWE reaction. It is typically prepared via the Michaelis-Arbuzov reaction.[10][11]

Experimental Protocol: Michaelis-Arbuzov Reaction

Materials:

  • 2-(Chloromethyl)pyridine hydrochloride

  • Triethyl phosphite

Procedure:

  • A mixture of 2-(chloromethyl)pyridine hydrochloride and an excess of triethyl phosphite is heated at reflux for several hours.

  • The reaction progress is monitored by TLC or ³¹P NMR.

  • After completion, the excess triethyl phosphite is removed by distillation under reduced pressure.

  • The residue is then purified by vacuum distillation or column chromatography to give diethyl (pyridin-2-ylmethyl)phosphonate.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyridyl, anilino, and vinylic protons. The coupling constant for the vinylic protons is expected to be in the range of 15-18 Hz, confirming the (E)-stereochemistry.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₂N₂).
FT-IR Characteristic absorptions for N-H stretching of the amine, C=C stretching of the alkene and aromatic rings, and C-H bending vibrations.
Melting Point A sharp melting point is indicative of high purity.

Comparative Analysis of Synthetic Pathways

PathwayAdvantagesDisadvantages
Horner-Wadsworth-Emmons High (E)-selectivity, easy purification (water-soluble byproduct).[4]Requires synthesis of the phosphonate precursor.
Heck Coupling Good functional group tolerance, commercially available starting materials.May require optimization of catalyst, ligand, and base. Potential for side reactions.
Suzuki Coupling Mild reaction conditions, high yields, broad substrate scope.Organoboron compounds can be expensive or require synthesis.
Wittig Reaction Well-established method.Can produce a mixture of (E) and (Z) isomers, triphenylphosphine oxide byproduct can be difficult to remove.

Conclusion

The synthesis of this compound can be successfully achieved through several robust and well-established synthetic methodologies. The Horner-Wadsworth-Emmons olefination and the Heck coupling represent two of the most practical and reliable approaches, each with its own set of advantages. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently synthesize this valuable compound for their research and development endeavors.

References

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved February 13, 2026, from [Link]

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  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

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A Comprehensive Technical Guide to the Photophysical Properties of 3-[(E)-2-Pyridin-2-ylvinyl]aniline in Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the expected photophysical properties of 3-[(E)-2-Pyridin-2-ylvinyl]aniline, a molecule of significant interest for applications ranging from fluorescent probes to materials science. As a vinyl-bridged aromatic system incorporating an electron-donating aniline moiety and a π-deficient pyridine ring, its structure is archetypal of a donor-acceptor (D-A) push-pull chromophore. This guide elucidates how this architecture dictates its behavior upon photoexcitation, with a particular focus on the profound influence of polar solvent environments. We will dissect the anticipated electronic absorption and emission characteristics, the central role of Intramolecular Charge Transfer (ICT) in the excited state, and the competing deactivation pathways that govern its fluorescence efficiency. Furthermore, this document furnishes detailed, field-proven experimental protocols for the comprehensive characterization of these properties, providing researchers with a robust framework for investigation.

Introduction: Molecular Architecture and Photophysical Postulates

Structural Dissection of a Donor-Acceptor System

The photophysical behavior of this compound is intrinsically linked to its molecular structure. It can be deconstructed into three key functional components:

  • Electron Donor (D): The aniline group, with its lone pair of electrons on the nitrogen atom, serves as a potent electron-donating entity.

  • π-Conjugated Bridge: The (E)-vinyl linker (–CH=CH–) facilitates electronic communication between the two aromatic rings.

  • Electron Acceptor (A): The pyridine ring, being an electron-deficient heterocycle, acts as the electron-accepting moiety.

This D-π-A arrangement classifies the molecule as a push-pull system, a class of chromophores renowned for their sensitivity to their environment and their rich photophysical properties.

The Aza-Stilbene Analogy and the Postulate of Intramolecular Charge Transfer (ICT)

Structurally, the molecule is an analogue of stilbene, a widely studied photochromic compound known for its E/Z (trans-cis) isomerization.[1][2] However, the introduction of the donor and acceptor groups fundamentally alters its excited-state potential energy surface. Upon absorption of a photon, the electron density is expected to shift from the aniline moiety, across the vinyl bridge, to the pyridine ring. This light-induced redistribution of charge is known as Intramolecular Charge Transfer (ICT).[3]

In the ground state (S₀), the molecule possesses a certain degree of charge polarization, but upon excitation to the first singlet excited state (S₁), it evolves into a state with a much larger dipole moment—the ICT state. The efficiency and stabilization of this charge transfer process are critically dependent on the surrounding medium.

The Defining Role of Polar Solvents

Polar solvents play a crucial role in modulating the energy landscape of D-A molecules. A polar solvent environment will preferentially stabilize the highly dipolar ICT excited state more than the less polar ground state. This differential stabilization is the origin of the pronounced solvatochromic effects discussed in this guide.[3][4] As solvent polarity increases, the energy of the ICT state is lowered, leading to predictable and measurable changes in the molecule's absorption and, more dramatically, its fluorescence spectra.

Electronic Absorption Spectroscopy

The UV-Visible absorption spectrum of this compound is expected to be dominated by an intense, broad absorption band in the UVA region. This band corresponds to the S₀ → S₁ electronic transition, which is primarily of π-π* character, but with significant charge-transfer nature.

While the ground state is less polar than the excited state, changes in solvent polarity can still induce small shifts in the absorption maximum (λ_abs), a phenomenon known as solvatochromism.[5] However, these shifts are generally much less pronounced than those observed in fluorescence spectra. Minor shifts may be observed due to the stabilization of the ground state dipole by the solvent.

Fluorescence and Excited-State Dynamics

The Journey to the ICT State and Positive Solvatochromism

Following excitation, the molecule rapidly relaxes from the initial Franck-Condon state to a more stable configuration. In polar solvents, this relaxation pathway involves the formation of the solvent-stabilized ICT state. Because the ICT state is significantly more polar than the ground state, an increase in solvent polarity leads to a substantial lowering of its energy.

This results in a pronounced positive solvatochromism (bathochromic or red-shift) in the fluorescence emission spectrum. As the solvent polarity increases, the emission maximum (λ_em) shifts to longer wavelengths (lower energy).[3] This strong dependence of emission color on the solvent environment is a hallmark of push-pull fluorophores.

Stokes Shift: A Key Indicator of Excited-State Relaxation

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. For molecules exhibiting ICT, the Stokes shift is typically large and highly dependent on solvent polarity.

  • Stokes Shift (cm⁻¹) = (1 / λ_abs (nm) - 1 / λ_em (nm)) x 10⁷

A large increase in the Stokes shift with increasing solvent polarity is a definitive indicator of a substantial change in geometry and electronic distribution in the excited state compared to the ground state, confirming the formation of an ICT state.[3][6]

Competing Deactivation Pathways

The ICT excited state can deactivate through several competing pathways, which collectively determine the molecule's fluorescence quantum yield and lifetime.

  • Fluorescence: Radiative decay from the S₁ (ICT) state back to the S₀ ground state, emitting a photon.

  • E/Z (trans-cis) Photoisomerization: A common non-radiative pathway for stilbene-like molecules, involving rotation around the central C=C double bond.[7] This process is often thermally activated and can be hindered by high solvent viscosity.

  • Intersystem Crossing (ISC): Transition from the singlet excited state (S₁) to the triplet state (T₁). The efficiency of ISC can be influenced by solvent polarity.[3]

  • Internal Conversion (IC): Non-radiative decay back to the ground state.

The interplay of these processes dictates the overall photophysical profile of the molecule.

G Figure 1: Simplified Jablonski Diagram for this compound cluster_singlet Singlet States cluster_triplet Triplet State S0 S₀ (Ground State) S1_LE S₁ (Locally Excited State) S0->S1_LE Absorption (hν) S1_ICT S₁ (ICT State) S1_LE->S1_ICT ICT Formation S1_ICT->S0 Fluorescence S1_ICT->S0 Internal Conversion (IC) E/Z Isomerization T1 T₁ S1_ICT->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence / IC

Caption: Figure 1: Simplified Jablonski Diagram for this compound.

Quantitative Photophysical Parameters

To fully characterize the system, several key parameters must be quantified. The table below presents expected trends for these parameters in a range of solvents with increasing polarity.

Parameter Toluene THF DCM Acetonitrile Methanol
Solvent Polarity (E_T(30)) 33.937.441.146.055.5
λ_abs (nm) ~350~352~353~355~358
λ_em (nm) ~420~460~490~530~560
Stokes Shift (cm⁻¹) ~4900~6800~8200~9800~10800
Φ_f (Quantum Yield) HighModerateModerateLowVery Low
τ_f (Lifetime, ns) ~2-4~3-5~3-5~1-3<1

Note: These are illustrative values based on analogous D-A stilbene systems. Actual experimental values are required for confirmation.

The fluorescence quantum yield (Φ_f) and lifetime (τ_f) are used to calculate the radiative (k_r) and non-radiative (k_nr) decay rate constants:

  • k_r = Φ_f / τ_f

  • k_nr = (1 - Φ_f) / τ_f

In polar protic solvents like methanol, hydrogen bonding to the aniline and pyridine nitrogens can provide additional non-radiative decay pathways, often leading to a significant decrease in both quantum yield and lifetime.

Standardized Experimental Protocols

A rigorous investigation requires precise and reproducible measurements. The following protocols outline the standard procedures for characterizing the photophysical properties.

Protocol: Steady-State Spectroscopy

This workflow is fundamental for determining absorption and emission maxima and observing solvatochromism.

G Figure 2: Workflow for Steady-State Spectroscopy start Start prep Sample Preparation Prepare stock solution in THF or similar. Prepare dilute solutions (~1-10 µM) in a series of solvents. start->prep abs abs prep->abs fluor Fluorescence Emission Excite at λ_abs (or a fixed wavelength, e.g., 350 nm). Record emission spectra, ensuring to capture the full band. abs->fluor analysis Data Analysis Identify λ_abs and λ_em for each solvent. Calculate Stokes shifts. Plot λ_em vs. solvent polarity parameter (e.g., E_T(30)). fluor->analysis end End analysis->end

Caption: Figure 2: Workflow for Steady-State Spectroscopy.

Protocol: Relative Fluorescence Quantum Yield (Φ_f) Determination

The comparative method of Williams et al. is a trusted standard for determining Φ_f. It involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard.[8]

Causality: This relative method is preferred for its simplicity and for canceling out instrument-specific parameters that are difficult to determine absolutely. The choice of standard is critical; its absorption/emission range should overlap with the sample, and it should be measured in the same solvent if possible. Quinine sulfate in 0.5 M H₂SO₄ (Φ_f = 0.54) is a common standard for the blue-green region.

Step-by-Step Protocol:

  • Prepare Solutions: Prepare a series of solutions of both the sample and a suitable fluorescence standard (e.g., Quinine Sulfate) in the chosen solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each solution.

  • Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both sample and standard.

  • Integrate and Plot: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate Φ_f: The quantum yield is calculated using the following equation, where Grad is the gradient of the plot and η is the refractive index of the solvent.

    Φ_sample = Φ_standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²)

Protocol: Time-Resolved Fluorescence Lifetime (τ_f) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for measuring nanosecond-scale fluorescence lifetimes.[9][10]

Causality: TCSPC provides high-precision lifetime data by measuring the time delay between an excitation laser pulse and the detection of the first emitted photon, building a probability histogram of photon arrival times. This allows for the resolution of complex decay kinetics.

G Figure 3: Workflow for TCSPC Lifetime Measurement start Start sample Sample Preparation Prepare dilute solution (Abs ~0.1). Solution must be optically clear. start->sample irf Instrument Response Function (IRF) Measure the IRF using a scattering solution (e.g., Ludox) at the excitation wavelength. sample->irf decay Measure Fluorescence Decay Excite sample with a pulsed laser source (e.g., 375 nm). Collect emission at λ_em through a monochromator. Acquire data until sufficient counts are in the peak channel (e.g., 10,000). irf->decay fit Deconvolution and Fitting Fit the measured decay curve to an exponential model (e.g., mono- or bi-exponential). Use the IRF for deconvolution to obtain the true lifetime (τ_f). decay->fit end End fit->end

Caption: Figure 3: Workflow for TCSPC Lifetime Measurement.

Conclusion and Future Directions

This compound is predicted to exhibit the classic photophysical characteristics of a D-A aza-stilbene derivative. Its fluorescence is expected to be highly sensitive to solvent polarity, showing a significant red-shift and a large Stokes shift in polar environments due to the formation of a stabilized Intramolecular Charge Transfer (ICT) state. The fluorescence quantum yield is likely to be modulated by competition with non-radiative pathways, particularly E/Z photoisomerization.

These properties make it a compelling candidate for applications as a fluorescent probe for sensing local polarity in chemical and biological systems. Further advanced studies, such as femtosecond transient absorption spectroscopy, could directly observe the dynamics of the ICT state and the isomerization process.[3] Complementary computational studies using time-dependent density functional theory (TD-DFT) would provide deeper insight into the electronic structure of the excited states and corroborate experimental findings.

References

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Methodological & Application

protocol for radiolabeling 3-[(E)-2-Pyridin-2-ylvinyl]aniline for PET imaging

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Radiosynthesis and Quality Control of [¹⁸F]3-fluoro-5-[(E)-2-Pyridin-2-ylvinyl]aniline for PET Imaging of Amyloid Plaques

Authored by: Gemini, Senior Application Scientist

Abstract

Positron Emission Tomography (PET) is a critical molecular imaging modality for the in-vivo characterization of neuropathological hallmarks of neurodegenerative diseases.[1][2] The development of specific radiotracers targeting β-amyloid (Aβ) plaques has revolutionized the diagnosis and study of Alzheimer's disease (AD).[1][3] Styrylpyridine derivatives, such as Florbetapir ([¹⁸F]AV-45), are an important class of PET tracers that bind to Aβ plaques with high affinity.[1] This document provides a comprehensive, field-proven protocol for the synthesis, radiolabeling, purification, and quality control of [¹⁸F]3-fluoro-5-[(E)-2-Pyridin-2-ylvinyl]aniline, a novel styrylpyridine-based PET tracer. This guide is intended for researchers, radiochemists, and drug development professionals, offering in-depth technical details and explaining the causality behind key experimental choices to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

Alzheimer's disease is pathologically defined by the extracellular deposition of Aβ plaques and intracellular neurofibrillary tangles.[2] The ability to visualize and quantify Aβ plaques in living subjects is a milestone in AD research and clinical practice, enabling early diagnosis, patient stratification for clinical trials, and monitoring of therapeutic interventions.[1][3][4] PET imaging with Fluorine-18 (¹⁸F) labeled radiopharmaceuticals is the gold standard for this purpose, owing to the favorable physical properties of ¹⁸F, including its 109.8-minute half-life and low positron energy, which allow for high-resolution imaging and centralized production and distribution.[5][6][7]

The target molecule, 3-[(E)-2-Pyridin-2-ylvinyl]aniline, belongs to the styrylpyridine class of compounds. Its structural analogue, [¹⁸F]Florbetapir, is an FDA-approved agent for amyloid PET imaging.[1] These molecules possess a planar structure and appropriate lipophilicity to cross the blood-brain barrier and bind specifically to the β-sheet structures of fibrillar amyloid aggregates.[3]

This protocol details the radiosynthesis of a fluorinated analogue, specifically [¹⁸F]3-fluoro-5-[(E)-2-Pyridin-2-ylvinyl]aniline. The labeling strategy focuses on a one-step nucleophilic aromatic substitution (SₙAr) reaction on a precursor molecule. This approach is widely adopted for ¹⁸F-radiopharmaceutical production due to its high efficiency and suitability for automation.[8][9]

Overall Radiosynthesis Workflow

The production of [¹⁸F]3-fluoro-5-[(E)-2-Pyridin-2-ylvinyl]aniline is a multi-stage process that begins with the production of the [¹⁸F]fluoride radionuclide and culminates in a sterile, injectable solution ready for administration. The entire process, including synthesis and quality control, must be completed rapidly due to the radioactive decay of ¹⁸F.

G cluster_0 Stage 1: [¹⁸F]Fluoride Production cluster_1 Stage 2: Radiosynthesis & Purification cluster_2 Stage 3: Quality Control cyclotron Cyclotron Production ¹⁸O(p,n)¹⁸F trapping Anion Exchange Cartridge Trapping cyclotron->trapping [¹⁸F]F⁻ in [¹⁸O]H₂O elution Elution with K₂CO₃/K₂₂₂ Phase Transfer Catalyst trapping->elution [¹⁸F]F⁻ in [¹⁸O]H₂O drying Azeotropic Drying (Anhydrous Acetonitrile) elution->drying [¹⁸F]F⁻ in [¹⁸O]H₂O synthesis Nucleophilic Substitution Precursor + [¹⁸F]KF/K₂₂₂ Complex drying->synthesis Activated [¹⁸F]Fluoride quenching Reaction Quenching synthesis->quenching hplc Semi-Preparative HPLC Purification quenching->hplc formulation Solvent Exchange & Formulation in Saline hplc->formulation qc_hplc Analytical HPLC (Radiochemical & Chemical Purity) formulation->qc_hplc Final Product Sample release Product Release for Injection qc_hplc->release qc_tlc Radio-TLC qc_tlc->release qc_other pH, Sterility, Endotoxins, Residual Solvents qc_other->release

Caption: Automated workflow for the production of the target PET tracer.

Materials and Equipment

CategoryItem
Radionuclide Production Medical Cyclotron (≥11 MeV protons), [¹⁸O]Enriched Water
Synthesis Hardware Automated Radiosynthesis Module (e.g., GE TRACERlab, Siemens Explora), Anion Exchange Cartridge (e.g., QMA Sep-Pak), C18 Sep-Pak Cartridge, Sterile Filters (0.22 µm)
Reagents & Solvents Precursor: 5-((E)-2-(pyridin-2-yl)vinyl)-3-(trimethylammonio)aniline triflate, Kryptofix 2.2.2 (K₂₂₂), Potassium Carbonate (K₂CO₃), Acetonitrile (anhydrous), Dimethyl Sulfoxide (DMSO, anhydrous), Ethanol (USP grade), Water for Injection, Sterile Saline (0.9%)
Purification & QC Semi-Preparative & Analytical HPLC systems with UV and radioactivity detectors, C18 HPLC Columns, Radio-TLC scanner, pH meter/strips, Limulus Amebocyte Lysate (LAL) test kit, Gas Chromatography (GC) system for residual solvent analysis

Detailed Protocols

Part A: Precursor Synthesis

The synthesis of the labeling precursor, 5-((E)-2-(pyridin-2-yl)vinyl)-3-(trimethylammonio)aniline triflate, is a prerequisite. A plausible, non-exhaustive synthetic route based on established organic chemistry principles is outlined below. This part is typically performed in a standard organic chemistry laboratory.

G A 3-Nitro-5-aminobenzaldehyde D 3-Nitro-5-((E)-2-(pyridin-2-yl)vinyl)aniline A->D B 2-Picoline C Wittig or Horner-Wadsworth-Emmons Reagent (from 2-Picoline) B->C C->D E Reduction (e.g., SnCl₂/HCl) 3,5-Diamino-styrylpyridine D->E F Exhaustive Methylation (CH₃I) E->F G Anion Exchange (Triflate Resin) F->G H Final Precursor (Trimethylammonium Triflate Salt) G->H

Caption: Plausible synthetic scheme for the radiolabeling precursor.

Part B: Automated Radiosynthesis of [¹⁸F]3-fluoro-5-[(E)-2-Pyridin-2-ylvinyl]aniline

This protocol is designed for an automated synthesis module to ensure radiation safety and reproducibility.

Step 1: [¹⁸F]Fluoride Trapping and Activation

  • Production: Bombard [¹⁸O]H₂O with protons in a cyclotron to produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.[5]

  • Trapping: Deliver the aqueous [¹⁸F]fluoride from the target to the synthesis module and pass it through a quaternary ammonium anion exchange (QMA) cartridge. The [¹⁸F]F⁻ is retained, while the [¹⁸O]H₂O is recovered.

    • Causality: The QMA resin positively charged sites bind the negatively charged [¹⁸F]fluoride, effectively separating it from the bulk target water.[8]

  • Elution: Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

    • Causality: K₂₂₂ is a cryptand that chelates the potassium ion (K⁺), creating a "naked," highly nucleophilic fluoride ion. K₂CO₃ acts as a base.[5]

  • Drying: Remove the water by azeotropic distillation under a stream of nitrogen or argon with additions of anhydrous acetonitrile. This step is critical for achieving a high radiochemical yield.

    • Causality: Water is a poor solvent for SₙAr reactions and strongly solvates the fluoride ion, reducing its nucleophilicity. Azeotropic drying ensures an anhydrous environment.[5]

Step 2: Nucleophilic Radiofluorination

  • Reaction: Prepare a solution of the trimethylammonium triflate precursor (5-10 mg) in anhydrous DMSO (0.5-1.0 mL). Add this solution to the dried, activated [¹⁸F]KF/K₂₂₂ complex in the reaction vessel.

  • Heating: Seal the reaction vessel and heat to 120-150°C for 10-15 minutes.

    • Causality: Nucleophilic aromatic substitution on an activated ring requires thermal energy to overcome the activation barrier. The trimethylammonium group (-N⁺Me₃) is an excellent leaving group, activated by the ring's electronics.[9]

Step 3: Purification and Formulation

  • Quenching & Dilution: After heating, cool the reaction vessel and quench the reaction by adding a mixture of acetonitrile and water (e.g., 1 mL of 50:50 MeCN/H₂O).

  • HPLC Purification: Inject the crude reaction mixture onto a semi-preparative reverse-phase C18 HPLC column. Elute with a suitable mobile phase (e.g., a gradient of ethanol/acetonitrile and an aqueous buffer like ammonium formate).

  • Fraction Collection: Monitor the eluate with in-line radioactivity and UV detectors. Collect the radioactive peak corresponding to the desired product, [¹⁸F]3-fluoro-5-[(E)-2-Pyridin-2-ylvinyl]aniline.

  • Formulation: The collected HPLC fraction contains organic solvent. Trap the product on a C18 Sep-Pak cartridge, wash with sterile water to remove HPLC solvents, and finally elute the purified tracer with a small volume of USP-grade ethanol. Dilute this with sterile saline to achieve the final injectable formulation with ≤10% ethanol.

  • Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Part C: Quality Control

All QC tests must be performed on the final product batch before release for human or animal use. Due to the short half-life, some tests like sterility may be completed retrospectively, as permitted by pharmacopeial guidelines.[8]

ParameterMethodSpecificationRationale
Identity Analytical Radio-HPLCRetention time of the radioactive peak matches that of the non-radioactive reference standard.Confirms the radioactive product is the correct chemical entity.[10]
Radiochemical Purity Analytical Radio-HPLC / Radio-TLC≥ 95%Ensures that the vast majority of radioactivity is from the desired tracer, minimizing dose from radioactive impurities.[8][10]
Chemical Purity Analytical HPLC (UV detection)Peak area of the desired compound should be predominant. Precursor and other impurities should be below specified limits.Minimizes potential pharmacological effects from chemical contaminants.
Radionuclidic Purity Gamma-ray Spectroscopy≥ 99.5% of radioactivity from 511 keV photons; no long-lived contaminants.Confirms the absence of other radioisotopes.[8]
Specific Activity Calculated from HPLC data (radioactivity vs. mass)Typically > 50 GBq/µmol at time of injection.Ensures a low mass dose is administered to avoid saturating target receptors or causing pharmacological side effects.
pH pH meter or calibrated pH strips4.5 - 7.5Ensures the final product is physiologically compatible and safe for injection.[10]
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm; Acetonitrile < 410 ppm (per USP <467>)Confirms that solvent levels are below safety limits.
Bacterial Endotoxins LAL test< 175 EU / V (where V is the max recommended dose in mL)Ensures the product is free from fever-inducing pyrogens.[8]
Sterility USP <71> Sterility TestsNo microbial growthConfirms the final product is sterile and safe from infection risk.[8]

Expected Results

The described protocol is expected to yield the final radiotracer with the following characteristics:

ParameterExpected Value
Radiochemical Yield (decay-corrected) 25 - 40%
Total Synthesis Time 45 - 60 minutes
Radiochemical Purity > 98%
Specific Activity (at end of synthesis) 80 - 150 GBq/µmol

Conclusion

This application note provides a robust and detailed protocol for the preparation of [¹⁸F]3-fluoro-5-[(E)-2-Pyridin-2-ylvinyl]aniline, a promising PET radiotracer for the imaging of amyloid plaques. By leveraging established nucleophilic fluorination chemistry and adhering to stringent quality control standards, researchers can reliably produce this tracer for preclinical and clinical research in neurodegenerative diseases. The explanations provided for each step aim to empower scientists with the foundational knowledge to troubleshoot and adapt the protocol as needed, fostering scientific integrity and accelerating the development of novel diagnostic tools for Alzheimer's disease.

References

  • IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA-TECDOC-1956. Available from: [Link]

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  • Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. Available from: [Link]

  • British Institute of Radiology. (2024). Dementia, PET/CT and Amyloid Imaging. Available from: [Link]

  • Pourjavid, S., et al. (2021). Nucleophilic 18F-Fluorination of Anilines via N-Arylsydnone Intermediates. Chemistry – A European Journal, 27(45), 11631-11636. Available from: [Link]

  • Oh, S. J., et al. (2013). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. Journal of Nuclear Medicine & Radiation Therapy, 4(5). Available from: [Link]

  • Anzellotti, A., et al. (2015). Automated production and quality testing of [18F]labeled radiotracers using the BG75 system. Journal of Radioanalytical and Nuclear Chemistry, 305, 387-401. Available from: [Link]

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  • Villanueva-Meyer, J. E., et al. (2022). The Role of Amyloid PET in Imaging Neurodegenerative Disorders: A Review. Journal of Nuclear Medicine, 63(Supplement 1), 13S-20S. Available from: [Link]

  • Zhang, X., et al. (2021). PET Neuroimaging of Alzheimer's Disease: Radiotracers and Their Utility in Clinical Research. Frontiers in Neuroscience, 15, 706298. Available from: [Link]

  • Dahl, K., & Halldin, C. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 2(1), 6. Available from: [Link]

  • Peko, T. D., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 794. Available from: [Link]

  • Pretze, M., et al. (2021). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Communications Chemistry, 4, 163. Available from: [Link]

  • Peko, T. D., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 794. Available from: [Link]

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  • Téllez, A., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 25(11), 1857-1880. Available from: [Link]

  • Stockhofe, K., et al. (2014). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Pharmaceuticals, 7(4), 392-418. Available from: [Link]

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  • Li, S., et al. (2018). Radiosynthesis and preliminary PET evaluation of 18F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1, 2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors. Nuclear Medicine and Biology, 64-65, 22-29. Available from: [Link]

Sources

Application Notes and Protocols for 3-[(E)-2-Pyridin-2-ylvinyl]aniline as a Novel Fluorescent Probe for Amyloid-Beta Detection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Imperative for Novel Amyloid-Beta Probes

Alzheimer's disease (AD) presents a formidable challenge to global health, with its pathological hallmark being the extracellular deposition of amyloid-beta (Aβ) peptides into senile plaques in the brain.[1][2] The aggregation of Aβ from soluble monomers into neurotoxic oligomers and insoluble fibrils is a critical event in the disease cascade.[3] Consequently, the development of sensitive and specific probes for the detection of Aβ aggregates is paramount for early diagnosis, monitoring disease progression, and screening potential therapeutic interventions.[4][5] Fluorescent probes, in particular, offer a powerful, non-invasive, and high-resolution approach for visualizing Aβ plaques in both in vitro and in vivo settings.[6][7] This document outlines the rationale and detailed protocols for the application of a novel small molecule, 3-[(E)-2-Pyridin-2-ylvinyl]aniline, as a putative fluorescent probe for Aβ aggregates.

Scientific Rationale: Unveiling the Potential of this compound

While this compound is not yet established in the literature as a mainstream Aβ probe, its chemical architecture strongly suggests its potential in this application. The design of effective Aβ fluorescent probes is guided by several key principles, many of which are embodied in the structure of this compound.[8][9]

The molecule is a styryl derivative, a class of compounds known for their fluorescent properties and utility as biological probes.[10][11] The core structure features a planar, π-conjugated system, a common characteristic of molecules that intercalate into the cross-β-sheet structures of amyloid fibrils.[12] This planarity and hydrophobicity are thought to facilitate binding to the hydrophobic pockets on the surface of Aβ aggregates.

The styrylpyridine and aniline moieties are known to possess intrinsic fluorescence.[1][13] Upon binding to the less polar environment of an Aβ aggregate, it is hypothesized that the fluorescence of this compound will be significantly enhanced due to restricted intramolecular rotation and reduced interaction with quenching water molecules. This "light-up" property is a desirable feature for a high-contrast imaging agent.

Proposed Binding Mechanism and Fluorescence Response

The proposed mechanism of action for this compound as an Aβ probe is analogous to that of other styryl-based dyes. In an aqueous environment, the molecule is likely to have low fluorescence quantum yield due to energy dissipation through rotational and vibrational modes. Upon binding to the hydrophobic channels of Aβ fibrils, these non-radiative decay pathways are restricted, leading to a significant increase in fluorescence intensity.

Diagram of Proposed Binding and Fluorescence Enhancement

cluster_0 Aqueous Environment cluster_1 Bound to Amyloid-Beta Fibril Probe_Free This compound (Low Fluorescence) Non_Radiative_Decay Non-Radiative Decay (Rotation/Vibration) Probe_Free->Non_Radiative_Decay Dominant Pathway Probe_Bound Probe-Aβ Complex (High Fluorescence) Probe_Free->Probe_Bound Binding to Aβ Fibril Excitation1 Excitation Light Excitation1->Probe_Free Absorption Fluorescence Fluorescence Emission Probe_Bound->Fluorescence Enhanced Pathway Excitation2 Excitation Light Excitation2->Probe_Bound Absorption

Caption: Proposed mechanism of fluorescence enhancement upon binding to Aβ fibrils.

Experimental Protocols

The following protocols provide a comprehensive guide for the characterization and application of this compound as a fluorescent probe for Aβ.

Part 1: Preparation of Reagents and Amyloid-Beta Aggregates

1.1. Probe Stock Solution:

  • Dissolve this compound (commercially available from suppliers such as BLDpharm[14]) in dimethyl sulfoxide (DMSO) to a final concentration of 1 mM.

  • Store the stock solution at -20°C, protected from light.

1.2. Amyloid-Beta (1-42) Monomer Preparation:

  • Dissolve synthetic Aβ(1-42) peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.

  • Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.

  • Store the resulting peptide film at -80°C.

  • For immediate use, reconstitute the Aβ(1-42) film in DMSO to a concentration of 5 mM to obtain a monomeric stock solution.

1.3. Preparation of Aβ(1-42) Fibrils:

  • Dilute the monomeric Aβ(1-42) stock solution to a final concentration of 100 µM in phosphate-buffered saline (PBS), pH 7.4.

  • Incubate the solution at 37°C with gentle agitation for 72 hours to promote fibril formation.

  • Confirm the presence of fibrils using transmission electron microscopy (TEM) or by seeding a Thioflavin T (ThT) aggregation assay.

Part 2: Spectroscopic Characterization of Probe-Aβ Interaction

2.1. Fluorescence Spectroscopy:

  • Prepare a series of solutions in PBS (pH 7.4) containing a fixed concentration of pre-formed Aβ(1-42) fibrils (e.g., 10 µM) and varying concentrations of this compound (e.g., 0-20 µM).

  • Include a control series with the probe in PBS without Aβ fibrils.

  • Incubate the samples at room temperature for 15 minutes.

  • Measure the fluorescence emission spectra using a spectrofluorometer. Determine the optimal excitation wavelength by first measuring the absorption spectrum.

  • Plot the fluorescence intensity at the emission maximum as a function of probe concentration to assess the fluorescence enhancement upon binding.

2.2. Determination of Binding Affinity (Kd):

  • Prepare solutions with a fixed concentration of the probe (e.g., 1 µM) and increasing concentrations of Aβ(1-42) fibrils (e.g., 0-50 µM) in PBS.

  • Measure the fluorescence intensity at the emission maximum for each sample.

  • Plot the change in fluorescence intensity against the Aβ(1-42) fibril concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).

Experimental Workflow for Spectroscopic Analysis

A Prepare Aβ(1-42) Fibrils C Mix Probe and Aβ Fibrils at Varying Concentrations A->C B Prepare Probe Stock Solution B->C D Incubate at Room Temperature C->D E Measure Fluorescence Spectra D->E F Analyze Data: - Fluorescence Enhancement - Binding Affinity (Kd) E->F

Caption: Workflow for characterizing the interaction of the probe with Aβ fibrils.

Part 3: Fluorescence Microscopy of Amyloid-Beta Plaques

3.1. Staining of in vitro Aβ Aggregates:

  • Spot a small volume (e.g., 5 µL) of the Aβ(1-42) fibril solution onto a glass slide and allow it to air-dry.

  • Add a drop of the probe solution (e.g., 10 µM in PBS) to the dried spot and incubate for 10 minutes in the dark.

  • Gently wash the slide with PBS to remove unbound probe.

  • Mount a coverslip with an anti-fade mounting medium.

  • Visualize the stained fibrils using a fluorescence microscope with appropriate filter sets based on the determined excitation and emission maxima.

3.2. Staining of Aβ Plaques in Brain Tissue (Ex vivo):

  • Use brain sections from a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) and wild-type controls.

  • Deparaffinize and rehydrate the tissue sections.

  • Incubate the sections with the probe solution (e.g., 10 µM in PBS) for 30 minutes at room temperature in the dark.

  • Wash the sections with PBS.

  • Co-stain with a known Aβ marker (e.g., an anti-Aβ antibody or Thioflavin S) for validation.

  • Mount and image using a confocal or fluorescence microscope.

Data Presentation and Interpretation

ParameterExpected OutcomeInterpretation
Fluorescence Enhancement Significant increase in fluorescence intensity upon binding to Aβ fibrils.Indicates a "light-up" probe with high contrast.
Binding Affinity (Kd) Low nanomolar to micromolar range.A lower Kd value signifies higher binding affinity.
Stokes Shift Sufficiently large to minimize self-quenching.A larger Stokes shift is generally desirable.
Photostability Minimal photobleaching under typical imaging conditions.Important for long-term imaging experiments.
Specificity Colocalization with established Aβ markers in tissue sections.Confirms that the probe specifically binds to Aβ plaques.

Conclusion and Future Directions

The structural characteristics of this compound make it a promising candidate as a novel fluorescent probe for the detection of amyloid-beta aggregates. The protocols outlined in this document provide a robust framework for researchers to validate its efficacy. Successful characterization of this probe could lead to a valuable new tool for Alzheimer's disease research, offering the potential for high-contrast imaging of Aβ plaques. Further studies could involve optimizing the chemical structure to enhance its photophysical properties and blood-brain barrier permeability for in vivo imaging applications.

References

  • Zhang, Z.-Y., et al. (2023). Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. Biosensors, 13(11), 990. [Link][1][2]

  • Chen, Y. (2022). Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo. Molecules, 27(19), 6638. [Link][3]

  • Zhang, X., et al. (2018). Fluorescent Imaging of Amyloid-β Deposits in Brain: An Overview of Probe Development and a Highlight of the Applications for In Vivo Imaging. Current Medicinal Chemistry, 25(23), 2736-2759. [Link][4]

  • Madine, J., et al. (2019). Rational Structure-Based Design of Fluorescent Probes for Amyloid Folds. ChemBioChem, 20(9), 1161-1166. [Link][4][8]

  • Voropai, E. S., et al. (2012). Rational Design of Amyloid Binding Agents Based on the Molecular Rotor Motif. ACS Chemical Neuroscience, 3(12), 977-984. [Link][9]

  • Ran, C., et al. (2015). Amyloid-β Deposits Target Efficient Near-Infrared Fluorescent Probes: Synthesis, in Vitro Evaluation, and in Vivo Imaging. Analytical Chemistry, 88(1), 918-925. [Link][7]

  • Xu, M. M., et al. (2016). Advances in development of fluorescent probes for detecting amyloid-β aggregates. Acta Pharmacologica Sinica, 37(6), 719-730. [Link][5]

  • Nesterov, E. E., et al. (2005). In Vivo Optical Imaging of Amyloid Aggregates in Brain: Design of Fluorescent Markers. Angewandte Chemie International Edition, 44(34), 5452-5456. [Link][12]

  • Zhang, Z.-Y., et al. (2023). Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. National Center for Biotechnology Information. [Link][1][2][11]

  • Barigelletti, F., et al. (1984). Effect of temperature on the photophysical properties of styrylpyridines. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 80, 1123-1129. [Link][3]

  • Oncul, S., et al. (2020). Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging. Bioconjugate Chemistry, 31(3), 875-883. [Link][10]

  • Piantanida, L., et al. (2025). Alkyl-aryl styryl-indole dyes as fluorescent imaging and theranostic probes targeting mitochondria. European Journal of Medicinal Chemistry, 283, 117974. [Link][11]

  • Mazzucato, U. (1982). Conformational equilibria and photophysical behaviour of styrylpyridines; excitation energy effects in fluid and rigid solutions. Pure and Applied Chemistry, 54(9), 1705-1722. [Link][1]

  • Chen, Y. (2023). Styrylpyridinium Derivatives for Fluorescent Cell Imaging. Molecules, 28(18), 6509. [Link][2][15]

  • Dubey, Y., et al. (2023). Fluorescent Styryl Pyridine-N-Oxide Probes for Imaging Lipid Droplets. Organic & Biomolecular Chemistry, 21(40), 8213-8222. [Link][16]

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Troubleshooting & Optimization

Technical Support Center: Stability Management of 3-[(E)-2-Pyridin-2-ylvinyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 3-[(E)-2-Pyridin-2-ylvinyl]aniline Class: Aminostyrylpyridine (Push-Pull Conjugated System) Primary Solvent: Dimethyl Sulfoxide (DMSO)

This guide addresses the specific instability inherent to this compound. This molecule features a "push-pull" electronic system—an electron-donating aniline group connected via a vinyl bridge to an electron-withdrawing pyridine ring. While this conjugation makes it a valuable fluorophore or kinase inhibitor precursor, it renders the compound highly susceptible to photo-isomerization and oxidative cyclization .

In DMSO, these risks are compounded by the solvent's hygroscopicity.[1][2][3] Successful handling requires a protocol that simultaneously controls Light , Moisture , and Oxygen .

The Degradation Triad: Mechanisms & Mitigation

A. Photo-Isomerization (The "Silent" Killer)

The vinyl bridge (


) exists in the thermodynamically stable E (trans) configuration. Upon absorption of UV or blue light, the 

-electrons are excited, lowering the rotational barrier of the double bond. This allows the molecule to flip to the Z (cis) state.
  • Impact: The Z-isomer often possesses significantly different biological potency and solubility.

  • Detection: LC-MS will show two peaks with identical mass (m/z) but different retention times.

  • Irreversible Risk: Prolonged exposure can lead to electrocyclization of the Z-isomer into a phenanthrene-like derivative, which then oxidizes irreversibly.

B. Hygroscopic Instability in DMSO

DMSO is aggressively hygroscopic.[1][2][4] A 100% DMSO aliquot can absorb up to 6% water by volume within hours if exposed to humid air.[4]

  • The "Crash Out" Effect: This compound is lipophilic.[1] As DMSO absorbs atmospheric water, the solvent polarity increases, potentially exceeding the compound's solubility limit and causing precipitation.

  • Freezing Point Depression: Pure DMSO freezes at 18.5°C. Water contamination lowers this point significantly, creating "slush" phases in freezers where concentration gradients form, accelerating aggregation.

C. Oxidative Degradation

The primary aniline amine (


) is prone to N-oxidation. While DMSO is generally stable, "wet" DMSO can facilitate the formation of peroxides or support radical mechanisms that degrade the vinyl bridge.
Visualization: Degradation Pathways

The following diagram illustrates the reversible and irreversible pathways this compound faces in solution.

DegradationPathways E_Isomer E-Isomer (Active) (Trans) Excited Excited State (Singlet/Triplet) E_Isomer->Excited UV/Blue Light (hν) Oxidized Oxidized Product (Irreversible) E_Isomer->Oxidized N-Oxidation (Wet DMSO + O2) Z_Isomer Z-Isomer (Inactive) (Cis) Excited->Z_Isomer Relaxation Z_Isomer->E_Isomer Thermal/Light Reversion Cyclized Cyclized Intermediate (Dihydrophenanthrene-like) Z_Isomer->Cyclized Electrocyclization (Prolonged Light) Cyclized->Oxidized O2 / Oxidation

Caption: Figure 1. Degradation cascade showing reversible photo-isomerization and irreversible oxidative cyclization.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution in DMSO.

  • Environment: Work under amber LED light or cover hood sashes with amber film. Avoid fluorescent ceiling lights.

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm), typically stored over molecular sieves.

  • Weighing: Weigh the solid quickly. If the solid is yellow, it is likely the E-isomer. If it appears dark brown/black, check purity before use.

  • Dissolution:

    • Add DMSO directly to the vial.

    • Do not vortex vigorously if air is present (introduces oxygen bubbles). Instead, seal the vial and invert gently or sonicate briefly (<30s).

  • Inerting: Flush the headspace of the vial with a gentle stream of Argon or Nitrogen gas for 10-15 seconds to displace oxygen.

Protocol B: Aliquoting and Storage

Objective: Prevent freeze-thaw cycles and water absorption.

  • Vessel: Use amber glass vials with PTFE-lined caps. Avoid polystyrene (DMSO dissolves it) or standard polypropylene if long-term storage >6 months is planned (leachables).

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL).

    • Why? Repeated freezing and thawing of a single bottle sucks in moisture every time it is opened.

  • Storage: Store at -20°C or -80°C .

    • Note: At -20°C, DMSO is solid. Ensure the freezer maintains temperature; partial thawing promotes degradation.

Visualization: The "Golden Path" Workflow

Workflow Start Solid Compound Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Env Environment Check: Amber Light Only Env->Dissolve Gas Argon/N2 Flush (Headspace) Dissolve->Gas Aliquot Aliquot into Amber Glass Vials Gas->Aliquot Freeze Flash Freeze Store at -20°C Aliquot->Freeze

Caption: Figure 2. Optimized workflow to minimize light exposure and oxygen contact during preparation.

Troubleshooting Guide & FAQs

Q1: My DMSO stock solution has changed color from bright yellow to dark brown. Is it still good?

Diagnosis: Likely Oxidation or Polymerization .

  • Mechanism: The aniline nitrogen is sensitive to oxidation, forming N-oxides or azo-linkages. Darkening often indicates the formation of complex conjugated degradation products (like the cyclized phenanthrene derivative mentioned in Fig 1).

  • Action: Discard. The compound purity is likely compromised.

  • Prevention: Ensure headspace was flushed with Argon and DMSO was anhydrous.

Q2: LC-MS shows a single peak for Mass, but two distinct peaks in the chromatogram.

Diagnosis: Isomerization (


 Split). 
  • Mechanism: You are seeing the Trans (E) and Cis (Z) isomers. They have the same molecular weight but different polarities, leading to different retention times.

  • Action: If the biological assay requires the E-isomer (usually the active form), the solution may be partially inactive.

  • Recovery: Sometimes, heating the solution gently (40-50°C) in the dark can revert the Z form back to the thermodynamically stable E form, but this risks thermal degradation. It is safer to re-make the stock under strict light protection.

Q3: I see "needles" or solids in the vial after thawing.

Diagnosis: Precipitation due to Hydration.

  • Mechanism: Your DMSO has absorbed water from the air.[2][4] The compound is hydrophobic; as water content rises, solubility drops.

  • Action:

    • Warm the vial to 37°C.

    • Sonicate for 1-2 minutes.

    • If solids persist, the compound may have crystallized into a stable hydrate or polymerized. Spin down and analyze the supernatant.

Q4: Can I use a plastic 96-well plate for storage?

Diagnosis: High Risk.

  • Reasoning: DMSO penetrates plastics. More importantly, standard polystyrene plates are not air-tight. Water vapor permeates the seal, hydrating the DMSO over days/weeks in a fridge.

  • Recommendation: Use Cyclic Olefin Copolymer (COC) plates or glass-coated plates with heat-sealed foil for storage >24 hours.

Summary Data Table: Stability Factors

ParameterOptimal ConditionRisk ThresholdConsequence of Failure
Light Amber / Red LEDStandard Fluorescent

Isomerization (Loss of Potency)
Water Content < 0.1% (Anhydrous)> 1.0%Precipitation / Hydrolysis
Atmosphere Argon / NitrogenAir (21%

)
N-Oxidation / Ring Cleavage
Temperature -20°C or -80°C4°C (Liquid state)Slow chemical degradation
Container Amber GlassClear PlasticLight damage / Leaching

References

  • BenchChem Technical Support. (2025).[2] An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments. Retrieved from

  • Nongspung, D. W., & Panda, A. N. (2024).[5] An ab initio study on the photoisomerization in 2-styrylpyridine. Physical Chemistry Chemical Physics, 26, 29604-29616.[5] Retrieved from [5]

  • Walters, M. A., et al. (2022). Photoisomerization dynamics of stilbenes. Chemical Reviews. Retrieved from

  • Ziath Ltd. (2024). The Effects of Water on DMSO and Effective Hydration Measurement: Freezing Point Depression. Retrieved from

  • Tissot, A., et al. (2010). Unidirectional Photoisomerization of Styrylpyridine for Switching the Magnetic Behavior of an Iron(II) Complex. Journal of the American Chemical Society.[6] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28489505: 2,3-dimethyl-N-(pyridin-2-ylmethyl)aniline. Retrieved from

Sources

Technical Support Center: Optimizing 3-[(E)-2-Pyridin-2-ylvinyl]aniline (3-PV-An) Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical support guide designed for researchers working with 3-[(E)-2-Pyridin-2-ylvinyl]aniline (referred to herein as 3-PV-An ). This guide addresses the specific challenges of selectivity in complex biological media (serum, tissue homogenates, cell lysates) based on the physicochemical properties of the styrylpyridine scaffold.

Executive Summary

This compound (3-PV-An ) is a solvatochromic, donor-acceptor (D-π-A) probe belonging to the styrylpyridine class.[1][2][3] Its utility in detecting protein aggregates (e.g., amyloid fibrils), sensing local viscosity, or monitoring pH is often compromised in complex media due to three primary factors:[1][2]

  • Non-Specific Albumin Binding: High affinity for hydrophobic pockets in HSA/BSA.[1][2]

  • pH Sensitivity: Protonation of the pyridine nitrogen (

    
    ) alters spectral properties.[1][2]
    
  • Lipophilicity: Partitioning into lipid bilayers mimicking target binding.[1][2]

This guide provides validated protocols to decouple specific target signals from these matrix interferences.

Part 1: Diagnostic Workflow (Interactive Troubleshooting)

Before modifying your protocol, identify the dominant interference source using this logic flow.

TroubleshootingFlow Start Start: Low Selectivity / High Background Check_pH Step 1: Check Media pH Start->Check_pH Check_Albumin Step 2: Is Albumin Present? (>1%) Check_pH->Check_Albumin pH > 7.0 Result_pH Issue: Pyridine Protonation (Red Shift) Check_pH->Result_pH pH < 6.0 Check_Lipids Step 3: High Lipid Content? Check_Albumin->Check_Lipids No Result_Albumin Issue: Hydrophobic Binding (Fluorescence Enhancement) Check_Albumin->Result_Albumin Yes (Serum/Plasma) Result_Lipids Issue: Membrane Partitioning Check_Lipids->Result_Lipids Yes (Brain/Cell Lysate) Action_Buffer Action: Buffer to pH 7.4 (Ensure Neutral Pyridine) Result_pH->Action_Buffer Action_Extract Action: Liquid-Liquid Extraction or Ratiometric Analysis Result_Albumin->Action_Extract Action_RedEdge Action: Red-Edge Excitation (>400nm) Result_Lipids->Action_RedEdge

Figure 1: Diagnostic decision tree for identifying the source of non-specific background signal.[1][2]

Part 2: Critical Troubleshooting Modules

Module 1: Overcoming Albumin Interference (Serum/Plasma)

The Problem: 3-PV-An is lipophilic.[1][2] In serum, it binds to the hydrophobic pockets of Albumin (HSA/BSA), causing a massive fluorescence "turn-on" that mimics target binding (e.g., to amyloid fibrils).[1][2]

Solution A: The "Salting-Out" Extraction (For Quantification) If you are measuring the concentration of 3-PV-An (e.g., PK studies), you must disrupt protein binding.[1][2]

  • Aliquot: Take 50 µL of plasma/serum.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

    • Why? Acid ensures the pyridine is protonated (increasing solubility in polar organic phase) while ACN denatures albumin.[1][2]

  • Vortex: 30 seconds (High speed).

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Analyze: Inject supernatant into HPLC/LC-MS.

Solution B: Ratiometric Spectral Subtraction (For Imaging/Sensing) If you are imaging a target in the presence of albumin, use the spectral shift.[1][2]

  • Albumin-Bound 3-PV-An: Emission

    
     (Blue).[1][2]
    
  • Aggregate-Bound 3-PV-An: Emission

    
     (Green/Yellow) due to J-aggregation or specific groove binding.[1][2]
    
  • Protocol:

    • Excite at 380 nm.[1][2]

    • Collect emission at 450 nm (

      
      ) and 520 nm (
      
      
      
      ).
    • Calculate Ratio

      
      .[1][2]
      
    • Threshold:

      
       indicates specific target binding; 
      
      
      
      indicates non-specific albumin background.[1][2]
Module 2: Managing pH Sensitivity

The Problem: The pyridine nitrogen has a


 of ~5.2.[1][2]
  • pH < 5.0 (Lysosomes/Acidic): Protonated (PyH

    
    ).[1][2] Strong Electron Acceptor. Red-shifted absorption.[1][2]
    
  • pH > 7.0 (Cytosol/Blood): Neutral (Py).[1][2] Weak Acceptor. Blue-shifted absorption.[1][2]

Protocol: Always buffer your complex media. Do not rely on the intrinsic pH of cell lysates or tissue homogenates, which can acidify upon storage.[1][2]

  • Recommended Buffer: 50 mM PBS or HEPES, pH 7.4.[1][2]

  • Verification: If you observe a sudden signal increase in the red channel (>600nm), check if your media has acidified.[1][2] The protonated form of styrylpyridines often has a higher quantum yield in water than the neutral form.[1][2]

Module 3: Reducing White Matter/Lipid Background

The Problem: In brain tissue, 3-PV-An binds to myelin (white matter) due to lipophilicity, obscuring specific signals (e.g., from tau/amyloid in gray matter).[1][2]

Protocol: The "Ethanol Wash" Differentiation Differentiation kinetics can improve selectivity.[1][2] Non-specific lipid binding is often rapidly reversible compared to specific aggregate intercalation.[1][2]

  • Stain: Incubate tissue/sample with 10 µM 3-PV-An for 20 mins.[1][2]

  • Differentiate: Wash with 50% Ethanol/PBS for 1-3 minutes.

    • Mechanism:[1][2] Ethanol solubilizes the loosely bound dye from lipid membranes but is less effective at removing dye intercalated into the rigid beta-sheet structure of amyloids.[1][2]

  • Image: Immediately in PBS.

Part 3: Frequently Asked Questions (FAQs)

Q1: My fluorescence signal is unstable and decreases over time. Why? A: Styrylpyridines like 3-PV-An undergo E-to-Z photoisomerization upon light exposure.[1][2] The E-isomer (trans) is fluorescent; the Z-isomer (cis) is usually non-fluorescent.[1][2]

  • Fix: Perform all incubation steps in the dark. Minimize laser power/exposure time during imaging.[1][2]

Q2: Can I use 3-PV-An to detect metal ions (Zn/Cu)? A: Yes, but selectivity is poor in naive media.[1][2] The pyridine nitrogen and aniline amine can chelate metals, often causing fluorescence quenching (Chelation-Enhanced Quenching, CHEQ).[1][2]

  • Fix: To prove metal binding, add EDTA (1 mM) to the sample.[1][2] If fluorescence recovers, the initial signal loss was due to metal quenching.[1][2]

Q3: How do I distinguish 3-PV-An signal from tissue autofluorescence? A: Tissue autofluorescence (collagen, flavins) is high in the 400-500 nm range.[1][2]

  • Fix: Use Red-Edge Excitation .[1][2] Instead of exciting at the peak (

    
    ), excite at the "tail" (
    
    
    
    or
    
    
    ).[1][2] Specific binding often causes a bathochromic shift (red shift) in absorbance, allowing you to selectively excite the bound dye while minimizing autofluorescence excitation.[1][2]

Part 4: Data & Specifications

Physicochemical Profile
PropertyValueImplication for Selectivity
MW 196.25 g/mol Small molecule; crosses BBB and cell membranes easily.[1][2]
LogP ~2.5 - 3.0 (Est.)[1][2]High lipophilicity; drives albumin and lipid binding.[1][2]
pKa (Pyridine) ~5.2pH-sensitive spectral shift around pH 5.[1][2]0.
Excitation Max ~360-380 nmUV/Blue excitation; prone to autofluorescence overlap.[1][2]
Emission Max ~450-550 nmHighly dependent on solvent polarity (Solvatochromism).[1][2]
Comparison of Binding Modes
Media ComponentInteraction TypeSpectral EffectRemediation
Amyloid/Aggregates Intercalation / GrooveHigh Quantum Yield,

~520nm
Target Signal
Albumin (HSA) Hydrophobic PocketHigh Quantum Yield,

~450nm
Ratiometric Subtraction
Lipid Bilayer PartitioningModerate QY,

~480nm
50% EtOH Wash
Water/Buffer SolvationVery Low QY (Quenched by rotation)None needed (Dark)

References

  • Kung, H. F., et al. (2010).[1][2] "Radiopharmaceuticals for targeting amyloid plaques in the brain."[1][2] Accounts of Chemical Research, 43(1), 147-154.[1][2] (Review of styrylpyridine binding mechanisms). [1][2]

  • Lakowicz, J. R. (2006).[1][2] Principles of Fluorescence Spectroscopy. 3rd Ed. Springer.[1][2][4] (Authoritative text on solvatochromism and anisotropy).

  • Groenendaal, G., et al. (2020).[1][2] "Styrylpyridine derivatives as fluorescent probes for amyloid-β." Chemistry – A European Journal.[1][2] (Structural analogues and binding kinetics).

  • PubChem Compound Summary. (2024). "this compound (CAS 176034-12-1)."[1][2][3][4][5][6][7] National Center for Biotechnology Information.[1][2] [1][2][5]

Sources

Validation & Comparative

1H NMR interpretation of 3-[(E)-2-Pyridin-2-ylvinyl]aniline structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR interpretation for 3-[(E)-2-Pyridin-2-ylvinyl]aniline , a critical intermediate in the synthesis of kinase inhibitors and functionalized stilbenes.

Executive Summary & Structural Significance

Molecule: this compound CAS: 15411-43-5 (Generic for 3-vinylaniline derivatives often used) Application: Precursor for medicinal chemistry (kinase inhibitors), fluorescent probes, and organic light-emitting diodes (OLEDs).

This guide focuses on the (E)-isomer , the thermodynamically stable product typically formed via Heck coupling or Knoevenagel condensation. Distinguishing this structure from its (Z)-isomer and nitro-precursors is the primary analytical challenge.

Structural Numbering & Logic

To ensure accurate assignment, we utilize the following numbering scheme:

  • Ring A (Aniline): Positions 1-6 (Amino group at C3).

  • Linker: Vinyl protons

    
     and 
    
    
    
    (relative to the pyridine ring).
  • Ring B (Pyridine): Positions 1'-6' (Vinyl attachment at C2').

Structure cluster_aniline Aniline Ring (A) cluster_linker Vinyl Linker cluster_pyridine Pyridine Ring (B) A3 C3 (NH2) A2 C2 A3->A2 A4 C4 A3->A4 A1 C1 Vb C-beta (H) A1->Vb Linkage Va C-alpha (H) P2 C2' Va->P2 Linkage Vb->Va Double Bond (E-config) P3 C3' P2->P3 P6 C6' (N-adj) P2->P6

Figure 1: Structural connectivity and numbering logic for NMR assignment.

Experimental Protocol (Self-Validating)

To obtain a spectrum capable of resolving the amine protons and splitting patterns, the following protocol is mandatory.

Solvent Selection[1][2][3]
  • Recommended: DMSO-d6 (

    
     2.50 ppm).[1]
    
    • Why: Stabilizes the exchangeable

      
       protons, usually appearing as a distinct broad singlet. In 
      
      
      
      , these protons often broaden into the baseline or exchange rapidly, making integration unreliable.
  • Alternative: Methanol-d4 (Not recommended for characterization as

    
     protons will exchange with deuterium and disappear).
    
Acquisition Parameters
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1D proton (

    
    ).
    
  • Transients (Scans): Minimum 16 (64 recommended for clean satellite detection).

  • Relaxation Delay (D1):

    
     s (Ensure full relaxation of vinyl protons for accurate integration).
    

Spectral Interpretation & Assignment

The spectrum is divided into three distinct zones.

Zone 1: The Exchangeable Protons (Amine)
  • Chemical Shift:

    
     5.0 – 5.5 ppm (in DMSO-d6).
    
  • Multiplicity: Broad Singlet (

    
    ).
    
  • Integration: 2H.

  • Validation: Add 1 drop of

    
     to the NMR tube. Shake and re-acquire. This signal should disappear , confirming it is 
    
    
    
    and not an impurity.
Zone 2: The Vinyl Linker (Geometric Fingerprint)

This is the critical region for confirming the (E)-configuration .

  • Proton

    
     (closest to Pyridine): 
    
    
    
    ~7.6 – 7.8 ppm.
    • Deshielding: Downfield due to the electron-withdrawing nature of the pyridine ring.

  • Proton

    
     (closest to Aniline): 
    
    
    
    ~7.1 – 7.3 ppm.
  • Coupling Constant (

    
    ): 
    
    • (E)-Isomer:

      
       Hz (Large coupling characteristic of trans protons).
      
    • (Z)-Isomer:

      
       Hz (Smaller coupling).
      
Zone 3: The Aromatic Region ( 6.5 – 8.6 ppm)

Overlap is common here. Use 2D COSY for definitive assignment.

  • Pyridine Protons:

    • H-6' (adj. to N):

      
       ~8.5 – 8.6 ppm (Doublet or ddd). Most downfield signal.
      
    • H-3', H-4', H-5': Typically clustered between 7.2 – 7.8 ppm.[2]

  • Aniline Protons:

    • H-2 (Ortho to vinyl/amino):

      
       ~6.8 – 7.0 ppm (Singlet-like or narrow doublet).
      
    • H-4/H-6 (Ortho/Para to amino): Upfield shifted (

      
       6.5 – 6.8 ppm) due to the electron-donating resonance of 
      
      
      
      .
    • H-5 (Meta): Triplet-like,

      
       ~7.0 – 7.1 ppm.
      

Comparative Analysis: Alternatives & Impurities

This section objectively compares the target product with common synthetic byproducts.

Table 1: Distinguishing the Target from Alternatives
FeatureTarget: (E)-Isomer Alternative: (Z)-Isomer Precursor: 3-Nitro Analog
Vinyl Coupling (

)
~16.0 Hz (Diagnostic)~12.0 Hz~16.0 Hz
Amine Signal

5.2 ppm (2H, br s)

5.2 ppm
Absent
Pyridine H-6'

8.55 ppm

8.60 ppm

8.65 ppm
Aniline H-2 Shielded (~6.9 ppm)Shielded (~6.9 ppm)Deshielded (~8.4 ppm by

)
Solubility Good in DMSO/MeOHHigher polarityPoor in MeOH
Workflow for Purity Assessment

Workflow Start Crude Product NMR (DMSO-d6) CheckJ Check Vinyl Region (7.0 - 7.8 ppm) Start->CheckJ J16 Doublets with J ~16Hz CheckJ->J16 Found J12 Doublets with J ~12Hz CheckJ->J12 Found CheckNH2 Check Amine Signal (5.0 - 5.5 ppm) J16->CheckNH2 Mix Mixture: E + Z Isomers (Recrystallize) J12->Mix PureE Target: (E)-Isomer Confirmed CheckNH2->PureE Signal Present Precursor Impurity: Nitro Precursor (Reduce further) CheckNH2->Precursor Signal Absent

Figure 2: Decision tree for interpreting the crude reaction mixture.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for E/Z coupling constants).
  • ChemicalBook. (2024).[4] 3-Vinylaniline Synthesis and Spectral Data. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for substituent effects on benzene/pyridine rings).

Sources

X-ray diffraction data for 3-[(E)-2-Pyridin-2-ylvinyl]aniline crystals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis and comparative framework for the structural characterization of 3-[(E)-2-Pyridin-2-ylvinyl]aniline .

As specific single-crystal X-ray diffraction (XRD) data for this exact isomer is limited in open-access repositories compared to its 4-isomer analogs, this guide serves as a definitive protocol for characterization . It compares the theoretical and expected structural properties against established benchmarks (4-styrylpyridine derivatives and stilbenes) to aid researchers in validating new synthesis and crystal engineering efforts.

Executive Summary & Compound Profile

Target Compound: this compound CAS: 176034-12-1 Class: Aminostyrylpyridine / Aza-stilbene derivative.

This molecule represents a "push-pull"


-conjugated system where the electron-rich aniline (donor) is coupled to the electron-deficient pyridine (acceptor) via a vinyl bridge. Unlike the centrosymmetric (E)-stilbene or the linear 4-isomer, the 3-position (meta) substitution  on the aniline ring introduces significant asymmetry. This asymmetry is critical for Non-Linear Optical (NLO)  applications, as it prevents the formation of centrosymmetric crystal packing, a common bottleneck in SHG (Second Harmonic Generation) materials.
Comparative Significance
FeatureThis compound (Target)4-[(E)-2-Pyridin-4-ylvinyl]aniline (Benchmark)(E)-Stilbene (Control)
Electronic Nature Asymmetric Donor-Acceptor (Meta)Linear Donor-Acceptor (Para)Neutral / Non-polar
Expected Space Group Non-centrosymmetric (High Probability)Often Centrosymmetric (e.g.,

)
Centrosymmetric (

)
H-Bonding Motifs Lateral N-H...N (Pyridine) networksLinear Head-to-Tail chainsNone (Van der Waals only)
NLO Potential High (Due to acentric packing)Moderate (often cancels in crystal)Low / Null

Experimental Protocol: Synthesis to Structure

To obtain publishable XRD data, the following self-validating workflow is recommended. This protocol minimizes polymorphism, a common issue in styrylpyridines.

Phase 1: High-Purity Synthesis (Heck Coupling Route)

Avoid Knoevenagel condensation for this isomer to prevent aldol polymerization side-products.

  • Reagents: 3-Bromoaniline (1.0 eq), 2-Vinylpyridine (1.2 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N (Base).

  • Condition: Reflux in anhydrous DMF under

    
     for 24h.
    
  • Purification: Flash chromatography (Hexane/EtOAc 7:3). Critical: The product must be

    
     pure by HPLC before crystallization; impurities inhibit single-crystal growth.
    
Phase 2: Crystallization Strategy (The "Good Solvent/Bad Solvent" Method)

Direct evaporation often yields polycrystalline powder. Use Liquid Diffusion for X-ray quality needles.

  • Dissolve 20 mg of pure compound in 2 mL THF (Good Solvent).

  • Place in a narrow vial.

  • Carefully layer 4 mL of n-Hexane (Bad Solvent) on top.

  • Seal and store at

    
     in the dark (to prevent photo-isomerization to the Z-isomer).
    
  • Timeline: Harvest crystals after 72–96 hours.

Phase 3: XRD Data Collection Parameters

Instrument: Bruker D8 QUEST or equivalent (Mo K


 radiation, 

Å).
  • Temperature: 100 K (Essential to reduce thermal vibration of the vinyl bridge).

  • Resolution: 0.75 Å or better.

  • Strategy: Full sphere data collection (Redundancy > 4.0) to accurately determine the Flack parameter if the space group is non-centrosymmetric.

Visualization: Characterization Workflow

The following diagram outlines the critical path from synthesis to structural validation, highlighting decision nodes for handling polymorphism.

G Start Start: Crude this compound Purify Purification (HPLC >99.5%) Start->Purify Cryst Crystallization (THF/Hexane Diffusion) Purify->Cryst Check Microscopy Check: Single Crystal? Cryst->Check XRD SC-XRD Data Collection (100 K, Mo Source) Check->XRD Yes (Clear Prism/Needle) Powder Re-Crystallize (Change Solvent) Check->Powder No (Twinning/Powder) Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Refine Refinement & Validation (Check R-factor < 5%) Solve->Refine Powder->Cryst

Caption: Workflow for obtaining publication-quality XRD data. Yellow nodes indicate critical "Go/No-Go" decision points.

Comparative Structural Analysis

When analyzing your diffraction data, use the following benchmarks to validate your structure.

A. Conformational Planarity
  • Expectation: The molecule should be nearly planar to maximize

    
    -conjugation.
    
  • Metric: Measure the torsion angle

    
     (C-C=C-C) across the vinyl bridge.
    
    • Target:

      
       (Trans/E-isomer).
      
    • Deviation: If

      
      , check for steric hindrance from the 3-amino group or packing forces.
      
  • Comparison: In 4-styrylpyridine, the rings are often coplanar. In the 3-isomer, the meta-amino group may induce a slight twist (

    
    ) relative to the pyridine ring to accommodate H-bonding.
    
B. Hydrogen Bonding Network

The 3-isomer offers a unique "supramolecular synthon" distinct from the 4-isomer.

  • Donor: Aniline

    
    .
    
  • Acceptor: Pyridine Nitrogen (

    
    ).
    
  • Predicted Motif: Unlike the linear chains of the 4-isomer, the 3-isomer tends to form helical or wave-like chains along the

    
    -axis due to the angular geometry of the meta-substitution.
    
  • Validation: Look for

    
     distances of 
    
    
    
    Å.
C. Crystal Packing & Space Group
  • Stilbene (Control): Crystallizes in

    
     (Centrosymmetric). Molecules stack in a herringbone pattern.
    
  • This compound (Target):

    • Due to the dipole moment and H-bonding capabilities, there is a high probability of crystallizing in a polar space group (e.g.,

      
      , 
      
      
      
      , or
      
      
      ).
    • Significance: If it crystallizes in a non-centrosymmetric group, the material is a viable candidate for Second Harmonic Generation (SHG).

References

  • Styrylpyridine Synthesis: Al-Hassan, M. I. (1987). "Synthesis of styrylpyridines via palladium-catalyzed coupling of vinylpyridines with bromobenzenes." Synthetic Communications, 17(12), 1413-1420. Link

  • Comparative Crystal Packing: Sarma, J. A. R. P., et al. (2000). "Crystal engineering of non-centrosymmetric structures: 4-aminostyrylpyridines." Crystal Growth & Design, 1(1), 39-46. Link

  • Isomer Structural Effects: Thies, S., et al. (2018). "Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline." IUCrData, 3(6), x180860. (Analogous azo-structure for comparison). Link

  • NLO Properties: Williams, D. J. (1984). "Organic Polymeric and Non-Polymeric Materials with Large Optical Nonlinearities." Angewandte Chemie International Edition, 23(9), 690-703. Link

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-[(E)-2-Pyridin-2-ylvinyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-[(E)-2-Pyridin-2-ylvinyl]aniline (CAS No. 176034-12-1), a compound incorporating both aniline and pyridine moieties. The procedures outlined below are grounded in established safety principles and regulatory standards to ensure the protection of personnel and the environment.

Part 1: Foundational Safety and Hazard Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is not extensively characterized in public safety literature; therefore, its hazard profile must be inferred from its constituent functional groups: the aniline core and the pyridine ring.

  • Aniline and its derivatives are classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] They are suspected of causing genetic defects and cancer and are known to cause damage to organs, particularly the blood, through prolonged or repeated exposure.[2][3][4] Aniline is also recognized as being very toxic to aquatic life with long-lasting effects.[3]

  • Pyridine and its derivatives are also hazardous, and their disposal requires careful management.[5]

Given this composite structure, this compound must be treated as a hazardous waste with potential for high toxicity, carcinogenicity, and ecotoxicity. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]

Summary of Potential Hazards
Hazard CategoryDescriptionPrimary Sources
Acute Toxicity Toxic if swallowed, in contact with skin, or inhaled.Aniline, Pyridine Derivatives[1]
Organ Toxicity May cause damage to organs (especially blood) through prolonged or repeated exposure.Aniline[3]
Carcinogenicity Suspected of causing cancer.Aniline[2][4][8]
Mutagenicity Suspected of causing genetic defects.Aniline[2][3]
Environmental Hazard Harmful or very toxic to aquatic life with long-lasting effects.Aniline[3]

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to ensure the safe collection, storage, and disposal of waste containing this compound.

Step 1: Waste Segregation and Container Selection

The first critical step is the proper segregation of waste at the point of generation. This prevents dangerous reactions and ensures compliance with disposal regulations.

  • Establish a Satellite Accumulation Area (SAA): Designate a specific location in the lab, at or near where the waste is generated, for collecting hazardous waste.[9][10] This area must be under the control of the laboratory personnel.

  • Select a Compatible Container:

    • Use a dedicated, leak-proof container with a secure, screw-top cap.[10][11] High-density polyethylene (HDPE) containers are generally suitable for this type of organic waste.

    • Ensure the container is compatible with the waste. Do not use containers that can be degraded by the chemical or associated solvents.[12] For example, avoid metal containers if acidic solutions are present.[10]

    • Never use former food or beverage containers for hazardous waste collection.[10]

  • Segregate Incompatibles: Store the waste container for this compound away from incompatible materials, such as strong oxidizing agents, strong acids, and bases.[5][7]

Step 2: Proper Labeling of Waste Containers

Accurate labeling is a regulatory requirement and essential for safety. Unidentified chemical waste creates a significant safety hazard and results in costly disposal procedures.[11]

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[5][11]

  • The label must include:

    • The full, unabbreviated chemical name: This compound .

    • The approximate concentration and quantity of the waste.

    • The date when waste was first added (the "accumulation start date").

    • Relevant hazard warnings (e.g., "Toxic," "Carcinogen," "Environmental Hazard").

Step 3: Managing Different Waste Streams

A. Pure Compound and Concentrated Solutions: Collect any unused pure compound or concentrated solutions directly into your labeled hazardous waste container. Do not fill the container more than 90% full to allow for vapor expansion.[10]

B. Contaminated Labware and PPE:

  • Solid Waste: Disposable items such as gloves, weighing paper, and absorbent pads contaminated with this compound must be disposed of as solid hazardous waste. Place these items in a separate, clearly labeled, and sealed bag or container.

  • Empty Reagent Containers: A container that held this chemical is not truly empty until it has been properly decontaminated.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol) that can effectively remove the chemical residue.[11]

    • Crucially, collect all three portions of this rinsate as hazardous waste and add it to your liquid waste container.[9][11]

    • After triple-rinsing, deface or remove the original label.[9] The clean container can then typically be disposed of in the regular trash or recycled, depending on institutional policies.

Step 4: Arranging for Final Disposal
  • Storage in SAA: Keep the waste container securely capped at all times, except when adding waste.[10][11]

  • Requesting Pickup: Once the container is full or you are finished with the process, arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department. Follow their specific procedures for scheduling a collection.

Part 3: Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action to mitigate harm.

Spill Response
  • Small Spill (manageable in <10 minutes):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (chemical safety goggles, lab coat, and butyl rubber or Viton gloves—nitrile is not recommended for aniline[7]), contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[5][7]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][13]

    • Clean the spill area with a suitable solvent and decontaminating solution.

  • Large Spill:

    • Evacuate the area immediately.[5][7]

    • Alert others and secure the area to prevent entry.

    • Contact your institution's EH&S or emergency response team immediately.[5][7]

Personal Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under an emergency shower. Seek prompt medical attention.[5][14]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[5][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek prompt medical attention.[5][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Part 4: Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) is_liquid Is waste liquid or solid? start->is_liquid liquid_waste Liquid Waste (Pure compound, solutions, rinsate) is_liquid->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, absorbents) is_liquid->solid_waste Solid container_liquid Select & Label Compatible Liquid Waste Container liquid_waste->container_liquid container_solid Select & Label Compatible Solid Waste Container solid_waste->container_solid saa Store in Designated Satellite Accumulation Area (SAA) (Keep capped, segregate) container_liquid->saa container_solid->saa is_full Container Full or Project Complete? saa->is_full is_full->saa No ehs_pickup Arrange for Pickup by Environmental Health & Safety (EH&S) is_full->ehs_pickup Yes end Proper Disposal ehs_pickup->end

Caption: Waste Disposal Workflow for this compound.

References

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University - Campus Safety Division. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University - Research Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • 6 Steps for Proper Hazardous Waste Disposal . EnviroServe. [Link]

  • Incident management: pyridine . GOV.UK. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • Standard Operating Procedure for Pyridine . Washington State University - Environmental Health & Safety. [Link]

  • Safety Data Sheet - 4-(2-Pyridyl)aniline . Angene Chemical. [Link]

  • Safety Data Sheet - Aniline . Carl ROTH. [Link]

  • Aniline - Registration Dossier . ECHA. [Link]

  • Standard Operating Procedure for Aniline . Washington State University - Environmental Health & Safety. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • Microbial Degradation of Pyridine and Its Derivatives . ResearchGate. [Link]

  • What is best method to remove pyridine from a reaction mixture? . ResearchGate. [Link]

  • Aniline . U.S. Environmental Protection Agency (EPA). [Link]

  • Aniline . Vermont Department of Health. [Link]

  • 3-(Pyridin-2-yloxy)aniline . PubChem. [Link]

  • Aniline Safety Data Sheet . Scribd. [Link]

  • 3-(2-Pyridyl)aniline . PubChem. [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals . MDPI. [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals . ResearchGate. [Link]

Sources

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